Methyl chloroformate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3ClO2/c1-5-2(3)4/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJHPCRAQCTCFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3ClO2, Array | |
| Record name | METHYL CHLOROFORMATE | |
| Source | CAMEO Chemicals | |
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| Record name | METHYL CHLOROFORMATE | |
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| Source | PubChem | |
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DSSTOX Substance ID |
DTXSID0024185 | |
| Record name | Methyl chlorocarbonate | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Methyl chloroformate appears as a colorless liquid with a pungent odor. Flash point 54 °F. Corrosive to metals and tissue. Vapors heavier than air. Very toxic by inhalation. Used to make other chemicals and insecticides., Colorless liquid with pungent odor; [ICSC], COLOURLESS LIQUID WITH PUNGENT ODOUR. | |
| Record name | METHYL CHLOROFORMATE | |
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| Record name | Methyl chloroformate | |
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Boiling Point |
160 °F at 760 mmHg (EPA, 1998), 71.0 °C, 71 °C | |
| Record name | METHYL CHLOROFORMATE | |
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Flash Point |
54 °F (EPA, 1998), 12 °C, 24.4 °C (Tag open cup), 17.8 °C (Tag closed cup), 76 °F (open cup); 73 °F (closed cup) | |
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| Record name | Methyl chloroformate | |
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Solubility |
SOL IN CHLOROFORM, BENZENE, IN ALL PROPORTIONS IN ALCOHOL, ETHER, Solubility in water: poor | |
| Record name | METHYL CHLOROFORMATE | |
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Density |
1.223 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.223 @ 20 °C/4 °C, Relative density (water = 1): 1.22 | |
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Vapor Density |
3.26 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 3.26 (AIR= 1), Relative vapor density (air = 1): 3.3 | |
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Vapor Pressure |
159.0 [mmHg], 108.5 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 14 | |
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Impurities |
Carbon dioxide, hydrogen chloride, phosgene, and alkyl chlorides; main impurities are corresponding carbonates /Chloroformic esters/ | |
| Record name | METHYL CHLOROFORMATE | |
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Color/Form |
CLEAR LIQUID | |
CAS No. |
79-22-1 | |
| Record name | METHYL CHLOROFORMATE | |
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| Record name | Methyl chloroformate | |
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| Record name | Methyl chloroformate | |
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| Record name | Methyl chloroformate | |
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| Record name | Carbonochloridic acid, methyl ester | |
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| Record name | METHYL CHLOROCARBONATE | |
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Melting Point |
less than -114 °F (USCG, 1999), Less than -114 °F= less than -81 °C= less than 192 deg K, -61 °C | |
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Advanced Synthetic Methodologies and Process Engineering for Methyl Chloroformate
Phosgene-Based Synthesis Mechanisms and Optimization
The conventional industrial production of methyl chloroformate involves the direct reaction of methanol (B129727) with phosgene (B1210022). wikipedia.orgprepchem.com The fundamental reaction is:
COCl₂ + CH₃OH → CH₃OCOCl + HCl
This process is highly exothermic, and precise control over reaction conditions is critical to maximize yield and minimize the formation of impurities. google.com Key parameters that are optimized include temperature, reactant ratios, and reactor design.
Continuous Production Processes and Reactor Design
Continuous production methods offer significant advantages over batch processes, including better temperature control, enhanced safety, and higher throughput. mt.comajinomoto.com Several continuous process designs have been developed for this compound synthesis.
One common approach involves a loop reactor system where liquid methanol is introduced into a large circulating stream of pre-formed this compound. google.com Gaseous phosgene is absorbed into this liquid stream, where the reaction occurs. This large volume of circulating product acts as a heat sink, helping to manage the exothermic nature of the reaction and maintain a stable temperature. google.comgoogle.com
Key features of modern continuous reactor designs include:
Reactor Types: Packed columns, loop reactors, and bubble columns are frequently employed. google.comgoogle.com Bubble columns, for instance, can be used to disperse gaseous phosgene into the liquid reaction medium effectively. google.com
Temperature Control: The reaction is typically maintained at temperatures below 20°C, with a preferred range of 11°C to 16°C. google.com Lower temperatures slow the reaction rate, while higher temperatures can cause the volatile phosgene to escape the liquid phase before it can react. google.com
Mixing: Efficient mixing is crucial to prevent localized high temperatures and concentrations of reactants, which can lead to by-product formation. Static mixers or jet nozzles are used to rapidly disperse methanol and phosgene into the reaction mixture. google.comgoogle.com
Materials: Non-porous and non-catalytic packing materials are used in columns to avoid side reactions. google.com
The table below summarizes typical parameters for a continuous production process.
| Parameter | Value/Condition | Rationale | Source(s) |
| Reactor Type | Loop Reactor with Absorber Column | Allows for a large heat sink and efficient reactant mixing. | google.com |
| Reaction Temperature | 11°C - 16°C | Balances reaction rate and phosgene solubility; minimizes by-products. | google.com |
| Reactant Feed | Excess Phosgene | Drives the reaction toward this compound and reduces dimethyl carbonate formation. | prepchem.comgoogle.com |
| Mixing | Static Mixer / Jet Nozzle | Ensures rapid and homogeneous dispersion of reactants, preventing localized overheating. | google.comgoogle.com |
| Reactor Packing | Non-Porous, Non-Catalytic | Prevents side reactions catalyzed by materials like ceramic. | google.com |
| Residence Time | 15 - 20 minutes | Sufficient time for the reaction to proceed to completion within the reactor. | google.com |
Kinetic Studies of this compound Formation
The kinetics of the reaction between phosgene and methanol are a critical factor in reactor design and process optimization. The reaction is known to be very rapid. kobe-u.ac.jp Studies comparing the methanolysis of phosgene with its oligomers, such as triphosgene (B27547), have shown that the direct reaction with phosgene is significantly faster. kobe-u.ac.jp
The rate of reaction is highly dependent on temperature. While qualitative observations indicate that lower temperatures slow the reaction, detailed kinetic models are complex. google.com The process involves gas-liquid mass transfer of phosgene into the methanol/methyl chloroformate solution, followed by the liquid-phase reaction.
Control of By-product Formation in this compound Synthesis
The primary impurity in the phosgene-based synthesis is dimethyl carbonate (DMC), which forms if this compound reacts with an additional molecule of methanol. prepchem.comgoogle.com
CH₃OCOCl + CH₃OH → CH₃OCO₂CH₃ + HCl
Other significant by-products include methyl chloride and water, which can be formed from the reaction of the by-product hydrogen chloride (HCl) with unreacted methanol. google.com This side reaction can be accelerated by certain packing materials, such as ceramic clays. google.com
Strategies to control by-product formation are central to process optimization:
Excess Phosgene: Using a molar excess of phosgene ensures that methanol is the limiting reactant, which minimizes the opportunity for the subsequent reaction that forms dimethyl carbonate. prepchem.com
Low Temperature: Maintaining the reaction temperature below 20°C is crucial, as higher temperatures favor the formation of dimethyl carbonate. google.com
Non-Catalytic Environment: The use of non-catalytic reactor components and packing materials is essential to prevent the formation of methyl chloride and water from the reaction between HCl and methanol. google.com
Rapid Removal of Product: Continuous processes allow for the removal of the product stream from the reactor, which is then treated to remove dissolved HCl and unreacted phosgene, preventing further side reactions. google.com
A continuous process that carefully controls these parameters can achieve a product purity of over 98%. google.com
Emerging Green Chemistry Approaches for this compound Production
In line with the principles of green chemistry, research has been directed toward developing safer and more environmentally benign methods for producing this compound. These efforts primarily focus on replacing the highly toxic and volatile phosgene gas with safer alternatives and employing catalytic systems to improve reaction efficiency.
Catalytic Systems in this compound Synthesis
While the traditional phosgene-methanol reaction is typically non-catalytic, alternative synthetic routes can employ catalysts. google.com For instance, the synthesis of related chloroformates has been shown to be catalyzed by various compounds. The reaction of formaldehyde (B43269) with phosgene to produce chlorothis compound can be catalyzed by substances such as substituted amides and quaternary ammonium (B1175870) halides. google.com
In the context of greener alternatives, phosgene surrogates are often used in conjunction with catalytic systems. Triphosgene, a solid and safer-to-handle crystalline compound, can be used to generate phosgene in situ. The decomposition of triphosgene into phosgene can be catalyzed by amines. epo.org However, the formation of amine hydrochlorides as by-products can be a disadvantage in flow reactors. epo.org
Research into solid catalysts for related reactions, such as the synthesis of dimethyl carbonate, is also prevalent. mdpi.com While not directly for this compound synthesis, these studies on magnetically recoverable solid base catalysts highlight a potential direction for developing heterogeneous catalytic systems that simplify product separation and catalyst recycling. mdpi.com
Solvent-Free and Environmentally Benign Methodologies
A major focus of green chemistry is the reduction or elimination of hazardous substances and solvents.
Phosgene Surrogates: The most significant development in this area is the use of phosgene substitutes.
Triphosgene: Also known as bis(trichloromethyl) carbonate, triphosgene is a stable, crystalline solid that can be used as a direct substitute for phosgene gas. google.com Its low vapor pressure and solid state make it significantly safer to transport and handle. google.com The reaction of methanol with solid phosgene is considered a green chemistry approach that can be applied to industrial production. google.com
Diphosgene: Trichlorothis compound is a liquid phosgene equivalent that is less volatile than phosgene, offering a safer alternative for laboratory-scale synthesis. orgsyn.org
Photo-on-Demand Synthesis: A novel approach involves the in situ generation of phosgene from chloroform (B151607) and oxygen via a photochemical reaction. kobe-u.ac.jp This "photo-on-demand" method produces phosgene only as needed, which is then immediately consumed in the reaction with an alcohol. This minimizes the risks associated with storing and handling large quantities of phosgene. In this system, chloroform can serve as both the reactant and the solvent, reducing the need for additional auxiliary chemicals. kobe-u.ac.jp
These emerging methodologies aim to fundamentally improve the safety and environmental profile of this compound production by moving away from the direct use of highly toxic gaseous phosgene.
Mechanistic Investigations of Methyl Chloroformate Reactivity
Hydrolysis Kinetics and Reaction Pathways of Methyl Chloroformate
ClCOOCH₃ + H₂O → [CH₃OCOOH] + HCl [CH₃OCOOH] → CH₃OH + CO₂
The products of this reaction are methanol (B129727), hydrochloric acid, and carbon dioxide. acs.orgwikipedia.org In aqueous solutions, this solvolytic reaction follows pseudo-first-order kinetics. acs.org
The solvolysis of chloroformate esters can, in principle, proceed through either a unimolecular (SN1-type) or a bimolecular (addition-elimination) pathway. The SN1 mechanism involves the rate-determining formation of an acylium cation intermediate. However, for this compound, the formation of a high-energy methyl cation is energetically unfavorable. researchgate.net Studies comparing the hydrolysis of various alkyl chloroformates indicate that with increasing electron donation from the alkyl group, the mechanism shifts from bimolecular to unimolecular. researchgate.net For this compound, which has a less electron-donating methyl group, the evidence points towards a bimolecular mechanism in all studied solvolytic reactions. researchgate.net This pathway involves the nucleophilic attack of water on the carbonyl carbon, proceeding through a tetrahedral intermediate, rather than an initial unimolecular dissociation. researchgate.net While gas-phase studies have explored the unimolecular decomposition of ionized and neutral this compound upon pyrolysis, these pathways, which include a concerted chlorine atom migration or a two-step HCl loss, are distinct from the mechanism in aqueous solution. acs.orgnih.gov
The rate of this compound hydrolysis is significantly influenced by reaction conditions, particularly temperature. The reaction rate increases with temperature, as evidenced by a substantial decrease in the reaction half-life. For instance, the half-life for the spontaneous hydrolysis decreases from 34.8 minutes at 20°C to just 5.3 minutes at 40°C. acs.org The hydrolysis may also be catalyzed by the presence of acids or bases. nih.gov The reaction with water can be violent, especially in the presence of steam. wikipedia.org
Table 1: Hydrolysis Rate Constants and Half-Lives for this compound
| Temperature (°C) | Rate Constant (k_obs) (s⁻¹) | Half-Life (t₁/₂) (minutes) | Reference |
| 19.6 | 3.3 x 10⁻⁴ | ~35 | nih.gov |
| 20.0 | - | 34.8 | acs.org |
| 35.0 | 1.41 x 10⁻³ | - | acs.org |
| 40.0 | - | 5.3 | acs.org |
Nucleophilic Reactivity of this compound
This compound is a versatile reagent for introducing a methoxycarbonyl group onto various nucleophiles. sigmaaldrich.com Its reactions with amines, alcohols, and carboxylic acids are fundamental transformations in organic synthesis.
This compound reacts readily with primary and secondary amines in a process known as aminolysis to form carbamate (B1207046) esters. wikipedia.orgwikipedia.org
R₂NH + ClCOOCH₃ → R₂NCOOCH₃ + HCl
Kinetic studies on the reaction with primary amines show that the dominant pathway is an uncatalyzed nucleophilic attack of the free amine on the this compound. rsc.org The mechanism is believed to involve a tetrahedral addition intermediate. acs.org The sensitivity of the reaction rate to the basicity of the attacking amine has been investigated using Brønsted plots, which can sometimes be curved, suggesting a change in the rate-determining step of the reaction (e.g., from intermediate formation to its breakdown) depending on the nucleophile's reactivity. rsc.orgrsc.org
The reaction of this compound with alcohols yields carbonate esters, a process referred to as carbonate esterification. wikipedia.org This reaction proceeds via nucleophilic attack of the alcohol on the electrophilic carbonyl carbon of the chloroformate, with the subsequent elimination of hydrogen chloride. wikipedia.org
R'OH + ClCOOCH₃ → R'OCOOCH₃ + HCl
The specific rates of solvolysis in different alcohols provide insight into the reaction kinetics under varying conditions.
Table 2: Specific Solvolysis Rates of this compound in Alcohols at 25°C
| Solvent | Specific Solvolysis Rate (s⁻¹) | Reference |
| Ethanol | 1.02 x 10⁻³ | |
| Methanol | 1.15 x 10⁻³ |
This compound is widely used to activate carboxylic acids for further reactions, notably in peptide synthesis, by forming a mixed carboxylic-carbonic anhydride (B1165640). researchgate.nethighfine.com The reaction involves the treatment of a carboxylic acid with this compound in the presence of a tertiary amine base, such as N-methylmorpholine, to neutralize the HCl produced. wikipedia.orgresearchgate.netgoogle.com
R'COOH + ClCOOCH₃ + Base → R'CO-O-COOCH₃ + Base·HCl
This mixed anhydride is a highly reactive intermediate. The presence of two carbonyl groups makes it susceptible to nucleophilic attack. In peptide synthesis, the activated anhydride is not isolated but is reacted in situ with an amine nucleophile (e.g., an amino acid ester) to form an amide bond. researchgate.netcdnsciencepub.com The mechanism of related esterifications mediated by alkyl chloroformates in aqueous media has been shown to proceed through the formation of such mixed anhydride intermediates. nih.govacs.org
Thermal Decomposition and Pyrolysis Pathways of this compound
The thermal decomposition of this compound in the gas phase has been investigated under various conditions, revealing multiple reaction pathways. The primary decomposition route involves the formation of methyl chloride and carbon dioxide. publish.csiro.au However, the reaction kinetics and product distributions can be significantly influenced by the reaction conditions, such as temperature and the presence of inhibitors. publish.csiro.au
Studies have shown that in a seasoned reaction vessel, the decomposition of this compound is much slower than previously reported, indicating the significant role of surface reactions. publish.csiro.au At temperatures around 460°C, in the presence of inhibitors like propene or isobutene to suppress radical chain reactions, the decomposition primarily follows a unimolecular pathway to yield methyl chloride (CH₃Cl) and carbon dioxide (CO₂). publish.csiro.auacs.orgnih.govfigshare.com
However, at higher temperatures or in the absence of inhibitors, a radical chain decomposition mechanism becomes prominent. publish.csiro.au This process is characterized by a sigmoid pressure-time curve and results in the formation of hydrogen chloride (HCl), hydrogen (H₂), and carbon monoxide (CO). publish.csiro.au The formation of these products is attributed to secondary reactions, possibly involving the decomposition of formaldehyde (B43269), which is formed through hydrogen abstraction by chlorine atoms. publish.csiro.au
More recent studies using imaging photoelectron photoion coincidence spectroscopy have further elucidated the pyrolysis pathways of neutral this compound. These investigations confirmed two main decomposition channels:
Reaction 1 (Major): CH₃OCOCl → CH₃Cl + CO₂
Reaction 2 (Minor): CH₃OCOCl → HCl + CO + CH₂O acs.orgnih.govfigshare.com
The major pathway (R1) is proposed to proceed through a concerted chlorine atom migration via a four-membered transition state. acs.orgnih.govfigshare.com The minor pathway (R2) is a two-step reaction involving the initial loss of HCl to form 2-oxiranone, which subsequently decomposes into formaldehyde (CH₂O) and carbon monoxide (CO). acs.orgnih.govfigshare.com
Gas-Phase Dissociation Studies of this compound
Gas-phase dissociation studies provide fundamental data on the energetics of bond cleavage in this compound. The adiabatic ionization energy (IE) of this compound has been determined to be 10.90 ± 0.05 eV. acs.orgnih.govfigshare.com This value represents the minimum energy required to remove an electron from the molecule in its ground state.
Upon ionization, this compound can undergo dissociation. The primary dissociation channel observed near the ionization threshold is the loss of a chlorine atom. The 0 K appearance energy (AE) for the formation of the methoxycarbonyl cation ([CH₃OCO]⁺) from this compound has been measured at 11.30 ± 0.01 eV. acs.orgnih.govfigshare.com
The difference between the appearance energy of the fragment ion and the ionization energy of the parent molecule provides the dissociation energy for that specific bond in the ion. In this case, the barrier for the chlorine atom loss from the ionized this compound is 0.40 ± 0.05 eV. acs.orgnih.govfigshare.com This experimental value is in excellent agreement with theoretical calculations, which predict a barrier of 0.41 eV. acs.orgnih.govfigshare.com
At higher internal energies, another dissociation channel becomes competitive: the loss of a methoxy (B1213986) radical (CH₃O•). acs.orgnih.govfigshare.com This pathway has a lower entropy of activation compared to the chlorine loss channel. acs.orgnih.govfigshare.com
Table 1: Energetic Data for Gas-Phase Dissociation of this compound
| Parameter | Value (eV) | Description |
|---|---|---|
| Adiabatic Ionization Energy (IE) | 10.90 ± 0.05 | Energy to form CH₃OCOCl⁺ from CH₃OCOCl |
| Appearance Energy (AE) of [CH₃OCO]⁺ | 11.30 ± 0.01 | Energy threshold for Cl atom loss from the ion |
Mechanisms of Ionized and Neutral this compound Fragmentation
The fragmentation of this compound differs depending on whether the molecule is in a neutral or ionized state. These fragmentation patterns are often studied using mass spectrometry techniques.
Ionized this compound Fragmentation:
When this compound is ionized, typically through electron impact in a mass spectrometer, the resulting radical cation (CH₃OCOCl⁺) is energetically unstable and fragments. The primary fragmentation pathway is the cleavage of the carbon-chlorine bond, a type of inductive cleavage, leading to the formation of a chlorine radical (Cl•) and a methoxycarbonyl cation ([CH₃OCO]⁺). acs.orgnih.govfigshare.comyoutube.com
Primary Fragmentation: CH₃OCOCl⁺ → [CH₃OCO]⁺ + Cl•
At higher energies, the loss of a methoxy radical (CH₃O•) to form a chlorocarbonyl cation ([COCl]⁺) can also occur. acs.orgnih.govfigshare.com
Secondary Fragmentation: CH₃OCOCl⁺ → [COCl]⁺ + CH₃O•
Neutral this compound Fragmentation (Pyrolysis):
The thermal fragmentation (pyrolysis) of neutral this compound proceeds through distinct pathways as identified in experimental and computational studies. acs.orgnih.govfigshare.com
Major Pathway (R1): This pathway involves a concerted mechanism where the chlorine atom migrates to the methyl group, leading to the simultaneous cleavage of the C-O bond and formation of the C-Cl bond. This results in the formation of methyl chloride (CH₃Cl) and carbon dioxide (CO₂). acs.orgnih.govfigshare.com This reaction is proposed to proceed via a four-membered transition state. acs.orgnih.govfigshare.com
Minor Pathway (R2): This pathway is a two-step process. The first step is the elimination of hydrogen chloride (HCl), which forms a cyclic intermediate, 2-oxiranone. This intermediate is unstable and subsequently decomposes to yield formaldehyde (CH₂O) and carbon monoxide (CO). acs.orgnih.govfigshare.com
Table 2: Major Products of this compound Fragmentation
| State | Fragmentation Pathway | Products |
|---|---|---|
| Ionized | Chlorine Atom Loss | [CH₃OCO]⁺, Cl• |
| Ionized | Methoxy Radical Loss | [COCl]⁺, CH₃O• |
| Neutral (Pyrolysis) | Major Pathway (R1) | CH₃Cl, CO₂ |
Applications of Methyl Chloroformate in Complex Organic Synthesis
Methoxycarbonylation Strategies in Advanced Synthetic Targets
The primary function of methyl chloroformate in organic synthesis is to facilitate the addition of a methoxycarbonyl (-COOCH₃) group to a suitable nucleophile. wikipedia.org This strategic functionalization is critical in multi-step syntheses, influencing the reactivity, polarity, and stability of intermediate compounds.
This compound is a highly effective derivatizing agent for a variety of nucleophilic functional groups, including amines, carboxylic acids, and phenols. wikipedia.org This process is often employed to enhance the volatility and thermal stability of polar molecules, making them amenable to analysis by gas chromatography-mass spectrometry (GC-MS). wikipedia.org
The reaction with amines yields stable carbamates, while its reaction with alcohols (including phenols) produces carbonate esters, and with carboxylic acids, it forms mixed anhydrides. wikipedia.org These derivatization reactions are crucial not only for analytical purposes but also as key steps in the synthesis of more complex molecules. For instance, the conversion of amino acids into their this compound derivatives allows for detailed isotopic analysis in metabolomics studies.
Table 1: Derivatization of Nucleophiles with this compound
| Nucleophile Class | Functional Group | Product | Significance |
|---|---|---|---|
| Amines | -NH₂ | Carbamate (B1207046) (R-NHCOOCH₃) | Formation of stable intermediates for pharmaceuticals and agrochemicals. nih.gov |
| Carboxylic Acids | -COOH | Mixed Anhydride (B1165640) (R-CO-O-COOCH₃) | Activation of carboxylic acids for further reactions; derivatization for GC-MS analysis. wikipedia.org |
| Phenols | Ar-OH | Carbonate Ester (Ar-O-COOCH₃) | Protection of phenolic hydroxyl groups; synthesis of specialty polymers. |
| Alcohols | R-OH | Carbonate Ester (R-O-COOCH₃) | Creation of carbonate linkages in various organic structures. wikipedia.org |
The utility of this compound extends to reactions requiring high levels of selectivity. Its application can be tailored to achieve specific regio- and chemoselective outcomes, which is critical when dealing with multifunctional molecules.
Research has shown that the methoxycarbonylation of ambident alkali salts of 2-substituted alkenylpropanedinitriles with this compound can yield a mixture of regioisomers, demonstrating its utility in probing reaction mechanisms and controlling product distribution. In other applications, this compound serves as an electrophilic reagent to mediate the reaction of pyridine (B92270) with lithium diarylcuprates, leading to the formation of 4-substituted 1,4-dihydropyridine (B1200194) derivatives with high selectivity. sigmaaldrich.com It is also used for the chloroesterification of terminal alkynes to selectively form β-chloro-α,β-unsaturated esters. sigmaaldrich.com
Table 2: Examples of Selective Reactions with this compound
| Reaction Type | Substrate | Product | Selectivity Achieved |
|---|---|---|---|
| Chloroesterification | Terminal Alkynes | β-chloro-α,β-unsaturated esters | Chemoselective addition across the triple bond. sigmaaldrich.com |
| Mediated Nucleophilic Addition | Pyridine and Lithium Cuprates | 4-substituted 1,4-dihydropyridines | Regioselective addition at the 4-position of the pyridine ring. sigmaaldrich.com |
| Nitronate Conversion | Nitronates | Methoxycarbonyl nitronates | Chemoselective functionalization of the nitronate group. sigmaaldrich.com |
Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients
This compound is a known and vital intermediate in the manufacturing of pharmaceuticals. google.com Its ability to form carbamates and other functional groups is leveraged in the synthesis of a wide array of active pharmaceutical ingredients (APIs). Carbamates synthesized using this compound are used in the production of various drugs. nih.gov
Kinase inhibitors are a critical class of anticancer drugs that function by blocking the action of protein kinases. The synthesis of these complex molecules often involves multiple steps where precise functional group transformations are necessary. In the development of certain cyclin-dependent kinase 4 (CDK4) inhibitors, for example, synthetic routes can involve the introduction of methoxycarbonyl groups. mdpi.com While many synthetic pathways for CDK4/6 inhibitors like Palbociclib, Ribociclib, and Abemaciclib have been explored, the introduction of ester or carbamate functionalities is a common theme where a reagent like this compound is applicable. longdom.org For instance, the synthesis of pyrido[2,3-d]pyrimidin-7(8H)-one cores, a common scaffold in kinase inhibitors, can be modified with various functional groups, and the introduction of a methoxyformyl group has been shown to improve selectivity. mdpi.com
The total synthesis of complex natural products represents a significant challenge in organic chemistry, often requiring a large number of steps and highly specific reagents. This compound has proven to be an essential tool in this field. A notable example is its use in the total synthesis of Phorboxazole B, a potent cytostatic marine natural product. williams.edu In one synthetic route, this compound is used in a key acylation step. williams.edu Specifically, after forming a terminal alkyne, the molecule is deprotonated and then acylated with this compound to install a methyl ester, which is a crucial part of the final molecular structure. williams.edu This highlights the reagent's utility in building complex, stereochemically rich fragments of bioactive natural products.
Utilisation in Agrochemical and Specialty Chemical Synthesis
Beyond pharmaceuticals, this compound is a foundational building block in the agrochemical industry. google.com It serves as a key intermediate for producing a variety of pesticides, including insecticides and herbicides. google.comnih.gov Many carbamate insecticides, a major class of pest control agents, are synthesized using this compound or related chloroformates to install the critical carbamate functional group. nih.gov For example, it is used in the production of the systemic fungicide thiophanate-methyl. patsnap.com
In the realm of specialty chemicals, this compound is used to produce dyes and polymers. nih.gov It also serves as a starting material for the synthesis of dimethyl dicarbonate (B1257347) (DMDC), commercially known as Velcorin, a preservative used in the beverage industry.
This compound in Herbicide and Fungicide Production
This compound is a vital building block in the synthesis of various agricultural chemicals, particularly herbicides and fungicides. imarcgroup.comnih.govbasf.com Its reactivity allows for the creation of complex carbamate structures and other derivatives that form the active ingredients in many commercial agrochemical products. google.comnih.gov
In the production of fungicides, this compound is a key reactant in the synthesis of thiophanate-methyl, a broad-spectrum benzimidazole (B57391) fungicide. patsnap.com The process involves reacting this compound with sodium thiocyanate, followed by the addition of o-phenylenediamine, to produce the final fungicidal compound. patsnap.com This synthesis is widely used for controlling various fungal diseases on crops such as wheat, rice, and vegetables. patsnap.com
The role of this compound extends to the production of various herbicides. google.comnih.gov It is used to synthesize carbamate-based herbicides, which function by inhibiting specific biological pathways in target weed species. google.com The methoxycarbonyl group provided by this compound is integral to the final structure and efficacy of these herbicides.
Table 1: Application of this compound in Fungicide Synthesis
| Fungicide | Intermediate Reactants | Role of this compound |
| Thiophanate-methyl | Sodium thiocyanate, o-phenylenediamine | Provides the methoxycarbonyl group for the final active ingredient. |
Development of Insecticides and Chemical Intermediates
This compound is extensively used as a chemical intermediate for manufacturing insecticides and other organic compounds. noaa.govnih.gov Its primary function in organic synthesis is to facilitate carbomethoxylation, the introduction of a methoxycarbonyl functionality to a nucleophile. wikipedia.org This reaction is fundamental to producing a wide range of chemicals. imarcgroup.com
The development of carbamate insecticides, for instance, heavily relies on this compound. google.comnih.gov These insecticides are synthesized through reactions where the methoxycarbonyl group from this compound is transferred to an appropriate alcohol or amine, forming the carbamate ester or amide linkage that is characteristic of this class of pesticides.
Beyond agrochemicals, this compound serves as a versatile reagent in the broader chemical industry. imarcgroup.com It is employed as a starting material or intermediate in the synthesis of pharmaceuticals, dyes, and specialty chemicals. imarcgroup.comnih.gov For example, it can be used in the preparation of tricarbomethoxymethane through a reaction with methyl malonate in the presence of sodium, showcasing its utility in building more complex carbon skeletons. orgsyn.org The reactivity of its multiple functional groups—including methyl, methoxy (B1213986), carbonyl, and acyl chloride—allows for a wide array of synthetic transformations such as carbonylation, methylation, and methoxylation. google.com
Table 2: Application of this compound in Insecticide and Intermediate Synthesis
| Product Type | General Role | Specific Example of Use |
| Carbamate Insecticides | Introduction of the methoxycarbonyl group to form the carbamate structure. | Reacted with appropriate alcohols or amines to create the active insecticidal compound. google.comnih.gov |
| Chemical Intermediates | Serves as a versatile reagent for various organic transformations. imarcgroup.com | Used in the synthesis of tricarbomethoxymethane by reacting with methyl malonate. orgsyn.org |
Role of Methyl Chloroformate in Materials Science and Polymer Chemistry Research
Polymerization Initiator Research and Monomer Functionalization
The function of methyl chloroformate in polymer science extends to its application in initiating polymerization and modifying monomers to create tailored polymeric materials.
Research has explored the use of chlorocarbon/Group VIII metallocene combinations as initiators for the polymerization of monomers like methyl methacrylate. In these systems, a chlorocarbon compound such as this compound can act as a component of the initiator system.
A more widespread application of this compound is in the functionalization of monomers. It is a key reagent for introducing the methoxycarbonyl functional group (-COOCH₃) onto a suitable nucleophile. sanjaychemindia.comwikipedia.org This allows for the chemical modification of monomers before the polymerization process, enabling the synthesis of polymers with specific functionalities and properties. The reaction is a direct and efficient method for carbomethoxylation. sanjaychemindia.com For instance, this compound can be used to activate 3-acylpyridines for nucleophilic addition or to convert nitronates into methoxycarbonyl nitronates, demonstrating its utility in modifying potential monomeric structures. sigmaaldrich.com
The kinetics of the reaction between this compound and various aliphatic monoamines have been studied to model the rates of polycondensation reactions. mdpi.com These studies show that the reactions are extremely fast and that the rate constants are significantly higher in acetonitrile (B52724) than in water. mdpi.com This highlights its high reactivity for functionalizing amine-containing molecules.
Table 1: Examples of Monomer Functionalization and Related Reactions with this compound
| Reaction Type | Reactant | Product/Intermediate | Application Context | Source(s) |
| Carbomethoxylation | General Nucleophiles | Methoxycarbonyl-functionalized molecule | Introduction of functional groups | sanjaychemindia.com, wikipedia.org |
| Pyridine (B92270) Activation | 3-Acylpyridines | 2,3-disubstituted 1,2-dihydropyridines | Synthesis of functional heterocycles | sigmaaldrich.com |
| Chloroesterification | Terminal Alkynes | β-chloro-α,β-unsaturated esters | Creation of vinyl ester monomers | sigmaaldrich.com |
| Amine Functionalization | Aliphatic Monoamines | Carbamates | Modeling of interfacial polymerization | mdpi.com |
Synthesis of Novel Polymeric Materials via Chloroformate Chemistry
Chloroformate chemistry, utilizing reagents like this compound, is a significant pathway for synthesizing a variety of novel polymeric materials. One of the most important methods in this context is interfacial polycondensation, which is used to produce high-performance polymers such as polyamides and polycarbonates. mdpi.com
This compound serves as a model reagent in studies of interfacial polymerization, a process involving the rapid reaction between a diacid chloride or a bis-chloroformate and a diamine at the interface of two immiscible liquids. mdpi.com Kinetic studies involving this compound and amines in acetonitrile have been conducted to understand the fundamental rates of these polycondensation reactions. mdpi.com
Furthermore, this compound is a precursor in the synthesis of other important reagents for polymer chemistry. For example, it can be photochemically chlorinated to produce trichlorothis compound. orgsyn.org This derivative is a valuable and safer liquid substitute for the highly toxic and volatile phosgene (B1210022) gas. orgsyn.org Trichlorothis compound is used to prepare various compounds, including isocyanates from amino acids. orgsyn.org Isocyanates are critical monomers for the synthesis of polyurethanes, a versatile class of polymers. The chemistry of chloroformates is foundational to the production of these and other polymers. acs.org
Table 2: Research Findings on this compound in Polymer Synthesis
| Research Area | Finding | Significance | Source(s) |
| Interfacial Polycondensation | This compound is used as a model compound to study the kinetics of reactions with amines. | Helps in understanding and optimizing the synthesis of polymers like polyamides and polycarbonates. | mdpi.com |
| Precursor Synthesis | Photochemical chlorination of this compound yields trichlorothis compound. | Provides a safer, liquid alternative to phosgene for synthesizing monomers like isocyanates. | orgsyn.org |
| General Polymer Chemistry | Chloroformates are key intermediates in the production of various polymer and performance chemicals. | Underpins the synthesis of a wide range of materials, including polyurethanes. | acs.org, paushak.com |
Advanced Applications in Polymer Engineering
The polymers and synthetic methodologies enabled by this compound and its derivatives have found applications in advanced polymer engineering. The use of chloroformates is integral to the production of performance chemicals and polymers. paushak.com
A key application area is the fabrication of advanced membranes. Interfacial polymerization, a technique whose fundamental kinetics can be modeled using this compound, is employed to create thin, selective layers on membrane surfaces. mdpi.commdpi.com This method is used in the production of electrospun nanofibrous membranes designed for specialized applications such as produced water treatment and reclamation. mdpi.com By creating a thin, functional polymer layer, this process can enhance membrane properties like fouling resistance and selectivity. mdpi.com
The synthesis of isocyanates via trichlorothis compound (derived from this compound) is crucial for the production of polyurethanes. orgsyn.org Polyurethanes are a major class of polymers with a vast range of applications in engineering, from flexible and rigid foams to elastomers, coatings, and adhesives, due to their tunable mechanical properties.
Advanced Analytical Methodologies and Derivatization Strategies Utilizing Methyl Chloroformate
Chromatographic Derivatization for Enhanced Detection and Separation
Derivatization with methyl chloroformate transforms polar, low-volatility analytes into more volatile and thermally stable derivatives, making them amenable to chromatographic analysis. This process is crucial for expanding the scope of analytes that can be identified and quantified, especially in complex biological and environmental samples.
This compound is extensively used as a derivatization reagent for Gas Chromatography-Mass Spectrometry (GC-MS) and tandem Mass Spectrometry (GC-MS/MS). nih.gov The derivatization reaction is notably fast, often completed at room temperature in an aqueous environment, which simplifies sample preparation compared to other methods like silylation that require anhydrous conditions. nih.gov This approach is particularly effective for metabolites containing amino and/or carboxylic acid groups. nih.govspringernature.com
The reaction converts these functional groups into their corresponding methyl carbamate (B1207046) and methyl ester derivatives, respectively. This chemical modification increases the volatility and thermal stability of the analytes, which is a prerequisite for GC analysis. researchgate.net The resulting derivatives are well-suited for separation on standard non-polar GC columns and provide robust signals in mass spectrometry. nih.gov
A key advantage of MCF derivatization is its application in quantitative analysis using triple-quadrupole mass spectrometers. springernature.com A described GC-MS/MS method allows for the quantification of over 60 metabolites with detection limits in the low picomole range. nih.govspringernature.com Furthermore, the use of a stable isotope-coded derivatizing agent like d3-methyl chloroformate (d3-MCF) can be employed for absolute quantification. nih.gov This technique has been successfully applied to the metabolome analysis of microbial cells, including yeast, fungi, and bacteria, allowing for the simultaneous analysis of hundreds of metabolites from central carbon metabolism.
Table 1: Selected GC-MS Applications of this compound Derivatization
| Analyte Class | Matrix | Key Findings |
| Amino Acids, Organic Acids | General Metabolomics | Enables quantitative analysis of over 60 metabolites; quantitation limits in the low picomole range. nih.govspringernature.com |
| Microbial Metabolites | Yeast, Fungi, Bacteria | Provides a platform for analyzing hundreds of metabolites from central carbon metabolism; less prone to matrix effects. |
| Plant Amino Acids | Arabidopsis thaliana Leaf Tissue | Optimized SPE cleanup yields recovery rates >95% for most amino acids; allows quantification of overlapping peaks. |
| Environmental Analytes | Hydrothermal Liquefaction Aqueous Phase | Quantified 29 analytes including small organic acids, pyrazines, and phenol (B47542) with high correlation coefficients (R² > 0.991). nih.gov |
While this compound is a cornerstone reagent for GC-MS based metabolomics, its application in derivatization for Liquid Chromatography (LC) is not as extensively documented in scientific literature. The primary goal of derivatization for LC is often to add a chromophore or fluorophore to analytes for UV or fluorescence detection, or to improve ionization for mass spectrometry, rather than to increase volatility.
Reagents structurally related to MCF, such as 9-fluorenylthis compound (FMOC-Cl), are widely used for the pre-column derivatization of amino acids and amines in High-Performance Liquid Chromatography (HPLC) due to the highly fluorescent nature of the resulting derivatives. researchgate.netnih.govscielo.br Although this compound has been mentioned among a list of reagents used for amino acid analysis in either GCMS or LCMS, specific, detailed protocols for its routine use in mainstream LC-based applications are less common. nih.gov The derivatization strategy for MCF is highly optimized for creating volatile derivatives suitable for GC, which may explain its predominant use in that field. nih.gov
Quantitative Analysis of Complex Biological and Environmental Matrices
The robustness of this compound derivatization makes it highly suitable for the challenging task of quantifying small molecules in complex biological and environmental samples, where matrix effects can be a significant obstacle.
This compound derivatization coupled with GC-MS is a powerful platform for broad-spectrum metabolite profiling. The method is effective for the simultaneous analysis of diverse classes of compounds within a single chromatographic run. This includes amino acids, non-amino organic acids, fatty acids, and intermediates of central carbon metabolism.
The derivatization takes place directly in the aqueous sample, which streamlines the workflow by reducing the need for multiple extraction and drying steps. This in-situ reaction is less susceptible to matrix effects compared to other derivatization techniques. sigmaaldrich.com An analytical platform using this method enables the analysis of both intracellular and extracellular metabolites from microbial cells, providing a comprehensive snapshot of the cell's metabolic state. sigmaaldrich.com Research has demonstrated the ability to quantify over 60 different metabolites, including amino acids, organic acids, and other small molecules, with high sensitivity and reproducibility. nih.govspringernature.com
Table 2: Metabolite Classes Quantifiable with this compound Derivatization
| Metabolite Class | Examples | Analytical Platform |
| Amino Acids | Alanine, Glycine, Valine, Leucine, Proline, Serine | GC-MS/MS |
| Organic Acids | Lactate, Pyruvate, Succinate, Fumarate, Malate | GC-MS/MS |
| Fatty Acids | Butyric acid, Valeric acid | GC-MS |
| Amines & Polyamines | Putrescine, Cadaverine | GC-MS |
| Sugars & Polyols | Glycerol, Arabinose | GC-MS |
| Nitrogen Compounds | Pyrazines, Pyridine (B92270) | GC-MS |
Determining the enantiomeric composition of chiral molecules, such as amino acids, is critical in many fields, from pharmacology to geochemistry. This compound derivatization can be employed as a key step in the enantioselective analysis of amino acids by GC-MS.
In this approach, the amino acids are first derivatized with this compound in the presence of an alcohol and pyridine. The resulting N(O,S)-alkoxycarbonyl alkyl ester derivatives are then separated on a chiral stationary phase column. One successful method utilizes a Chirasil-L-Val column, which allows for the baseline separation and quantification of 16 different enantiomeric pairs of proteinogenic amino acids. The method is noted for being simple, fast, and reproducible, with a wide linearity range and detection limits at the parts-per-billion (ppb) level. This high sensitivity and resolving power make it a suitable candidate for demanding applications, such as the analysis of amino acids in extraterrestrial samples during space exploration missions.
Optimization of Derivatization Protocols through Design of Experiments
To ensure the accuracy and reliability of quantitative methods, the derivatization protocol itself must be carefully optimized. Design of Experiments (DoE) is a powerful statistical approach used to systematically investigate the effects of multiple variables on a process outcome. This methodology has been successfully applied to optimize this compound derivatization.
In one study, a circumscribed central composite design was used to optimize the derivatization of analytes in the complex aqueous phase generated from the hydrothermal liquefaction of biomass. nih.gov The experimental design aimed to maximize the response of both derivatized and non-derivatized analytes, which included small organic acids, pyrazines, phenol, and cyclic ketones. nih.gov
The factors investigated included the volumes of key reagents: this compound, sodium hydroxide (B78521) (NaOH) solution, methanol (B129727), and pyridine. nih.gov By using Response Surface Methodology (RSM) to analyze the data from the DoE, researchers were able to visualize the impact of each factor and identify the optimal conditions for the derivatization reaction. The optimized and validated method successfully quantified 29 different analytes with excellent linearity (R² > 0.991 for most) and good repeatability, demonstrating the effectiveness of DoE in developing robust analytical protocols for complex sample matrices. nih.gov
Table 3: Factors Optimized in a Design of Experiments (DoE) Study for MCF Derivatization
| Factor | Description | Purpose in Reaction |
| This compound (MCF) Volume | The amount of the primary derivatizing agent. | Reacts with active hydrogens on amino, thiol, and hydroxyl groups. nih.gov |
| Sodium Hydroxide (NaOH) Volume | The amount of base added to the reaction. | Creates the alkaline conditions necessary for the reaction to proceed efficiently. nih.gov |
| Methanol Volume | The amount of alcohol solvent. | Acts as the solvent and provides the methyl group for the esterification of carboxylic acids. nih.gov |
| Pyridine Volume | The amount of catalyst/homogenizer. | Acts as a catalyst and helps to homogenize the aqueous and organic phases. nih.govresearchgate.net |
Environmental Fate and Ecotoxicological Research of Methyl Chloroformate
Hydrolytic Degradation Pathways in Aqueous Environments
The primary and most significant fate process for methyl chloroformate in aquatic systems is rapid hydrolysis. oecd.org This reaction proceeds swiftly when the compound comes into contact with water, breaking it down into simpler, more stable substances. oecd.orgwikipedia.org
ClCOOCH₃ + H₂O → CH₃OH + HCl + CO₂
This reaction yields methanol (B129727) (CH₃OH), hydrochloric acid (HCl), and carbon dioxide (CO₂). oecd.org The process is abiotic and occurs without the need for microbial mediation. The half-life for the hydrolysis of chloroformates is generally very short, estimated to be 30 minutes or less. oecd.org One study calculated the hydrolysis half-life of this compound to be 34.8 minutes at 19.6 °C. nih.gov This rapid degradation means that the parent compound does not persist in aqueous environments. nih.gov In the presence of hot water or steam, this decomposition can occur violently. wikipedia.orgnoaa.gov
The immediate environmental consequence of this hydrolysis is the formation of hydrochloric acid, which can lead to a localized decrease in the pH of the surrounding water, and the release of methanol.
Table 1: Hydrolytic Degradation of this compound | Parameter | Description | Reference | | :--- | :--- | :--- | | Reactants | this compound (ClCOOCH₃), Water (H₂O) | oecd.org | | Products | Methanol (CH₃OH), Hydrochloric Acid (HCl), Carbon Dioxide (CO₂) | oecd.orgwikipedia.org | | Reaction Type | Abiotic Hydrolysis | oecd.org | | Half-Life | Approx. 34.8 minutes at 19.6 °C | nih.gov | | Significance | Primary degradation pathway in aqueous environments. oecd.org |
Atmospheric Transformation Mechanisms and Products
When released into the atmosphere, this compound is expected to exist predominantly in the vapor phase due to its high vapor pressure. nih.gov Its transformation in the atmosphere is governed by two main processes: hydrolysis in the presence of atmospheric moisture and photooxidation by hydroxyl radicals.
Contact with moist air leads to the same hydrolytic degradation seen in aqueous environments, producing methanol, carbon dioxide, and fumes of hydrochloric acid. noaa.gov This is a significant removal pathway.
In addition to hydrolysis, this compound is susceptible to degradation via reaction with photochemically produced hydroxyl radicals (•OH). nih.gov The estimated atmospheric half-life for this vapor-phase reaction is approximately 74 days, assuming an atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cubic centimeter. nih.gov
Thermal decomposition is another potential transformation pathway. When heated to decomposition, this compound can emit highly toxic fumes, including phosgene (B1210022) (COCl₂). wikipedia.orgnih.gov
Table 2: Atmospheric Fate of this compound
| Transformation Mechanism | Reactants/Conditions | Products | Estimated Half-Life | Reference |
|---|---|---|---|---|
| Hydrolysis | This compound, Water Vapor | Methanol, HCl, CO₂ | Rapid | noaa.gov |
| Photooxidation | This compound, Hydroxyl Radicals (•OH) | Not specified | ~74 days | nih.gov |
| Thermal Decomposition | High Heat | Phosgene, HCl, other toxic gases | Not applicable | wikipedia.orgnih.gov |
Environmental Persistence and Biodegradation Studies
Due to its rapid and efficient hydrolysis, this compound is not considered to be a persistent chemical in the environment. oecd.orgnih.gov The parent compound is unlikely to remain in its original form long enough for biodegradation to be a significant environmental fate process. nih.gov
Consequently, the focus of biodegradation studies shifts to its primary degradation product, methanol. Methanol is a well-studied alcohol that is known to be readily biodegradable by a wide variety of microorganisms under both aerobic and anaerobic conditions. It can be utilized as a carbon source and energy by these microbes. Therefore, while this compound itself is removed by a chemical process (hydrolysis), its principal organic breakdown product is removed by biological processes.
Computational and Theoretical Chemistry Studies of Methyl Chloroformate
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic structure of methyl chloroformate, which in turn governs its reactivity and physical properties. A variety of computational methods are employed to analyze its molecular orbitals, charge distribution, and electrostatic potential.
Density Functional Theory (DFT) is a widely used method for these calculations. For instance, the B3LYP functional combined with a 6-311G+(d,p) basis set is a common level of theory for optimizing the molecular geometry and analyzing electronic properties. natscidiscovery.com Such calculations can determine the energies and shapes of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution of these orbitals indicates the likely sites for nucleophilic and electrophilic attack. natscidiscovery.com
Furthermore, molecular electrostatic potential (MEP) maps can be generated using these quantum chemical methods. natscidiscovery.com The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for predicting non-covalent interactions and the initial steps of a chemical reaction.
For more accurate energy calculations, especially for reaction energetics, higher-level theories such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) and complete basis set (CBS-QB3) methods are utilized. researchgate.net These methods provide reliable energetics that can be used to benchmark results from more computationally efficient DFT calculations. researchgate.net Linear-scaling electronic structure methods, often combined with semiempirical Hamiltonians like AM1 or PM3, also offer a computationally feasible approach to study the electronic properties of large systems, providing fully quantum mechanical electrostatic potentials that account for electronic polarization. rutgers.edu
Reaction Mechanism Elucidation via Density Functional Theory (DFT)
Density Functional Theory (DFT) is an indispensable tool for elucidating the detailed mechanisms of chemical reactions involving this compound. sumitomo-chem.co.jp By mapping the potential energy surface, researchers can identify reactants, products, transition states, and intermediates, providing a step-by-step understanding of the reaction pathway.
One area of study is the gas-phase dissociation of protonated this compound. DFT calculations at the B3LYP/6-311+G(d,p) level of theory have been used to explore the minimum energy reaction pathways. researchgate.net These studies show that protonated this compound can undergo unimolecular dissociation, primarily through the loss of HCl to yield CH₃OCO⁺, or alternatively, by losing methanol (B129727) to form ClCO⁺. researchgate.net The calculations not only identify the structures of the transition states but also provide the energy barriers for each competing pathway. researchgate.net
The general methodology for such studies involves:
Geometry Optimization: The structures of all reactants, intermediates, transition states, and products are optimized to find their lowest energy conformation.
Frequency Analysis: Vibrational frequency calculations are performed to characterize the stationary points. A minimum on the potential energy surface (reactant, intermediate, or product) has all real frequencies, while a first-order saddle point (transition state) has exactly one imaginary frequency.
Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that a transition state connects the intended reactant and product, an IRC calculation is performed to follow the reaction path downhill from the transition state. researchgate.net
DFT has also been applied to understand the reaction between this compound and nucleophiles. For example, the reaction with substituted pyridines shows a curved Brönsted plot, which computational studies can explain by modeling the stepwise mechanism involving a zwitterionic tetrahedral intermediate and identifying a change in the rate-determining step. rsc.org
Kinetic Modeling of this compound Reactions
Kinetic modeling combines theoretical calculations with experimental data to develop a quantitative understanding of reaction rates. For this compound, this has been applied to hydrolysis, reactions with nucleophiles, and atmospheric decomposition.
The spontaneous hydrolysis of this compound is a classic example of first-order kinetics, where the rate can be followed by monitoring the concentration of the HCl product. acs.org In the gas phase, its reaction with photochemically produced hydroxyl radicals is important for determining its atmospheric lifetime. The rate constant for this vapor-phase reaction has been estimated at 0.22 x 10⁻¹² cm³/molecule-sec at 25 °C. nih.gov
Detailed kinetic studies have been performed on the reaction of this compound with various aliphatic amines in acetonitrile (B52724). mdpi.com These reactions are extremely fast, and their rates were measured by using a buffering agent to slow them down. The second-order rate constants (k₂) were found to correlate linearly with the Swain-Scott nucleophilicity parameter (n) of the amines over several orders of magnitude, following the equation log(k/k₀) = sn. mdpi.com
Table 1: Rate Constants for the Reaction of this compound with Aliphatic Amines in Acetonitrile at 25°C
Data sourced from a study on model reactions for interfacial polymerization. mdpi.com
For unimolecular reactions, such as the thermal decomposition of this compound, statistical models like Rice–Ramsperger–Kassel–Marcus (RRKM) theory are used. researchgate.net These models use energetics obtained from high-level quantum chemical calculations (like CBS-QB3) to calculate microcanonical rate constants and predict how reaction outcomes change with temperature and pressure. researchgate.net
Spectroscopic Characterization (e.g., IR, NMR) using Computational Methods
Computational methods are crucial for interpreting and predicting the spectroscopic signatures of molecules, including the infrared (IR) and nuclear magnetic resonance (NMR) spectra of this compound.
Vibrational (IR) spectra can be simulated using DFT calculations. After optimizing the molecular geometry, the vibrational frequencies and their corresponding intensities are calculated. natscidiscovery.com These calculated frequencies often require scaling by an empirical factor to better match experimental spectra, accounting for anharmonicity and other systematic errors in the computational method. The calculated IR spectrum of this compound would show characteristic peaks for the C=O stretch, C-O stretch, and C-Cl stretch, among others.
For NMR spectra, computational approaches can predict chemical shifts (δ) and coupling constants. This is often done by calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. acs.org The nucleus-independent chemical shift (NICS) is a related technique used to quantify the aromaticity or anti-aromaticity of cyclic systems by computing shielding at a dummy atom placed in the center of a ring. acs.org
Recently, hybrid computational approaches that combine DFT, molecular dynamics (MD) simulations, and machine learning (ML) have been developed to generate large-scale, high-quality datasets of computed spectra. nih.govchemrxiv.org An MD simulation samples a wide range of molecular conformations at a given temperature, and for each snapshot, spectral properties are calculated. This approach provides a more realistic spectrum that accounts for molecular motion and environmental effects, moving beyond the static picture of a single optimized geometry. nih.govchemrxiv.org Such a method could be applied to this compound to generate highly accurate theoretical IR and NMR spectra.
Table 2: List of Compounds Mentioned
Future Directions and Emerging Research Avenues for Methyl Chloroformate Chemistry
Development of Sustainable Synthesis Routes
The traditional synthesis of methyl chloroformate involves the reaction of methanol (B129727) with phosgene (B1210022) gas. wikipedia.orgprepchem.com While effective, this method poses significant safety and environmental concerns due to the extreme toxicity of phosgene. google.compatsnap.com Consequently, a primary focus of current research is the development of greener and safer synthetic alternatives.
The quest for sustainability also involves exploring alternative reagents and reaction pathways that minimize hazardous byproducts. For instance, dimethyl carbonate (DMC) is being investigated as a green building block that could potentially replace this compound in some methylation and carbonylation reactions, thereby reducing the reliance on halogenated compounds. mdpi.com Research is also focused on optimizing reaction conditions to improve yield and reduce waste. Continuous production processes are being refined to minimize the formation of impurities like dimethyl carbonate and methyl chloride, thus simplifying purification and reducing the environmental footprint. google.com
| Synthesis Route | Key Reagents | Advantages | Challenges | Citation |
|---|---|---|---|---|
| Traditional Phosgenation | Methanol, Phosgene Gas | Established, high-yield process. | Extreme toxicity of phosgene, safety concerns. | wikipedia.orgprepchem.com |
| Solid Phosgene Method | Methanol, Triphosgene (B27547) | Increased safety, milder conditions, easier handling. | Higher cost of triphosgene compared to phosgene. | google.com |
| Photo-on-Demand Synthesis | Methanol, Chloroform (B151607), Oxygen, UV Light | Avoids phosgene, in-situ generation, enhanced safety. | Requires specialized photochemical equipment. | organic-chemistry.org |
| Alternative Green Reagents | e.g., Dimethyl Carbonate (DMC) | Non-toxic, environmentally benign. | May not be a direct substitute for all applications. | mdpi.com |
Novel Applications in Emerging Technologies
While this compound has established roles in the pharmaceutical and agrochemical industries, its unique reactivity is being leveraged for new applications in emerging technologies. incheechem.comimarcgroup.combasf.com Its ability to introduce the methoxycarbonyl group makes it a valuable tool in the synthesis of advanced materials and specialty chemicals. wikipedia.org
In the field of materials science, chloroformates are crucial intermediates in the production of polycarbonates, a class of high-performance plastics. alliedmarketresearch.comwikipedia.org These materials are prized for their durability, light weight, and optical clarity, making them ideal for applications ranging from electronic display screens and smartphone bodies to lightweight automotive components and aircraft windscreens. wikipedia.org Research is also exploring the use of this compound derivatives in the creation of advanced polymers for green energy solutions. incheechem.com
Furthermore, this compound serves as a key derivatization reagent in advanced analytical techniques, particularly in the field of metabolomics. In gas chromatography-mass spectrometry (GC-MS), it is used to convert polar metabolites like amino acids, carboxylic acids, and phenols into more volatile derivatives. wikipedia.org This enhances their detection and allows for more sensitive and accurate analysis of complex biological samples.
| Emerging Application Area | Role of this compound/Derivatives | Technological Impact | Citation |
|---|---|---|---|
| Advanced Polymers | Intermediate in the synthesis of polymers for green energy. | Development of new materials for sustainable technologies. | incheechem.com |
| Polycarbonate Production | Key building block for polycarbonate plastics. | Enabling lightweight and durable components for electronics and transportation. | alliedmarketresearch.comwikipedia.org |
| Metabolomics (GC-MS) | Derivatization agent to enhance volatility of metabolites. | Improved sensitivity and accuracy in the analysis of biological samples. | wikipedia.org |
Interdisciplinary Collaborations in Chloroformate Research
The complexity of modern scientific challenges necessitates a move away from siloed research towards more integrated, interdisciplinary approaches. nih.gov The future of this compound chemistry is intrinsically linked to collaborations that span traditional scientific boundaries, particularly between chemistry, biology, and materials science. nih.govchemscene.com
A compelling example of such collaboration is in the field of drug discovery. A recent study demonstrated the use of chloroformates in the ring-cleavage of indole (B1671886) alkaloids to synthesize novel small molecules with antiplasmodial activity. nih.gov This research, at the intersection of organic synthesis and medicinal chemistry, opens up new avenues for developing antimalarial agents. nih.gov Such partnerships between academic research groups and pharmaceutical companies are crucial for translating fundamental chemical discoveries into tangible therapeutic solutions. incheechem.comtradeindia.com
Similarly, collaborations between chemical manufacturers and end-user industries like agrochemicals and materials science are driving innovation. teletype.in These cross-sector partnerships facilitate the development of tailored chloroformate-based solutions that meet specific industrial needs, from more effective and biodegradable pesticides to next-generation polymers. incheechem.com The future progress in chloroformate chemistry will likely depend on fostering these synergistic relationships to tackle complex problems and accelerate the development of new technologies. incheechem.compatsnap.com
Q & A
Q. What safety protocols are critical when handling methyl chloroformate in laboratory settings?
this compound requires strict safety measures due to its high toxicity and reactivity. Key protocols include:
- Storage : Store in a cool, ventilated area away from incompatible materials (alkali metals, ethers, strong acids/bases, and oxidizing agents) .
- Personal Protective Equipment (PPE) : Use chemical-resistant gloves, goggles, and air-purifying respirators. Ensure lab coats and closed-toe shoes are worn .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation exposure (fatal at 190 ppm for 10 minutes) .
- Spill Management : Neutralize spills with dry soda ash or calcium carbonate, avoiding water due to hazardous HCl gas release .
Q. How is this compound utilized in organic synthesis?
this compound is a versatile reagent in synthesizing pharmaceuticals and complex organic molecules. Examples include:
- Pharmaceutical Intermediates : Synthesis of Cdk4 inhibitors for cancer research and carbamate derivatives for antitubercular drugs .
- Derivatization : Used to prepare amino acids for gas chromatography (GC) by forming volatile this compound derivatives, enabling isotopic (δ¹³C/δ¹⁵N) analysis in metabolomics .
- Natural Product Synthesis : Key in constructing Phorboxazole B, a bioactive marine natural product .
Q. What are the acute toxicity profiles of this compound?
Acute exposure risks include:
- Inhalation : Severe respiratory irritation, pulmonary edema, and fatalities at 190 ppm (10 minutes) .
- Dermal/Eye Contact : Corrosive burns and potential permanent eye damage .
- Genotoxicity/Carcinogenicity : Limited evidence, but precautions are advised due to reactive intermediates like phosgene .
Advanced Research Questions
Q. How can researchers resolve discrepancies in this compound toxicity data across species?
Interspecies variability (e.g., mice vs. rats) may arise from methodological differences, such as restraint stress in RD50 studies. To address this:
- Standardize Exposure Protocols : Use unrestrained animals and harmonized dosing methods .
- Cross-Validate Models : Compare in vitro (e.g., human cell lines) and in vivo data to identify species-specific sensitivities .
- Mechanistic Studies : Investigate metabolic pathways (e.g., hydrolysis to HCl/CO₂) to explain differential responses .
Q. What experimental design considerations are vital for derivatizing amino acids with this compound in GC-MS?
Key steps include:
- Sample Preparation : Acid hydrolysis (6M HCl, 110°C, 24 hr) to free amino acids, followed by neutralization .
- Derivatization Optimization : Adjust pH to 9–10 and control reaction time/temperature to maximize yield and minimize side reactions .
- Column Selection : Use polar GC columns (e.g., DB-5MS) to resolve derivatives of polar amino acids (e.g., lysine, arginine) .
- Validation : Include internal standards (e.g., norleucine) to correct for recovery variability .
Q. How can this compound-mediated reactions be optimized to reduce hazardous byproducts?
Strategies include:
- Solvent Selection : Use anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis to toxic HCl/CO₂ .
- Catalytic Additives : Employ scavengers (e.g., triethylamine) to neutralize HCl and stabilize intermediates .
- Temperature Control : Maintain sub-0°C conditions for exothermic reactions to avoid thermal decomposition .
- Real-Time Monitoring : Use FTIR or Raman spectroscopy to detect phosgene formation and trigger quenching protocols .
Q. What analytical methods are recommended for detecting this compound in environmental samples?
Reliable techniques include:
- GC-MS : Direct injection with electron ionization (EI) for quantification (LOD: ~0.1 ppm) .
- Passive Sampling : Use sorbent tubes (e.g., Tenax TA) followed by thermal desorption-GC-MS for workplace air monitoring .
- Colorimetric Detection : Phosgene-specific indicators (e.g., 4-nitrobenzylpyridine) to identify decomposition products .
Methodological Guidance
Q. How should researchers design toxicity studies to account for this compound’s reactive degradation products?
- Exposure Chambers : Use inert materials (e.g., glass/Teflon) to prevent surface reactions .
- Hydrolysis Mitigation : Conduct studies under dry conditions or include desiccants to limit HCl/CO₂ generation .
- Endpoint Selection : Measure biomarkers like Clara cell protein (CC16) for early lung injury detection .
Q. What steps ensure reproducibility in this compound-based carbamate synthesis?
- Stoichiometric Precision : Use equimolar ratios of amine and this compound in anhydrous conditions .
- Reaction Quenching : Add ice-cold water slowly to precipitate products while minimizing exothermic side reactions .
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane) to isolate carbamates with >95% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
